tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1361386-63-1. It has a molecular weight of 238.29 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3, (H2,12,13) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Intermediate in Synthesis of Targeted Molecules : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, a related compound, plays a crucial role as an intermediate in synthesizing targeted PROTAC molecules, such as PRO1. This involves a palladium-catalyzed Suzuki reaction and has yielded promising results (Zhang et al., 2022).
Synthesis of Biologically Active Compounds : The compound has been used in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds such as crizotinib (Kong et al., 2016).
Structural Analysis for Pharmaceutical Development : The structure and reactivity of similar compounds, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, have been analyzed for their potential in pharmaceutical development (Mironovich & Shcherbinin, 2014).
Versatile Intermediates in Organic Synthesis : Related pyrazole compounds have been synthesized as versatile intermediates, useful in the preparation of various structurally diverse and potentially bioactive molecules (Bobko et al., 2012).
Applications in Green Chemistry : The tert-butyl group has been utilized in the development of green chemistry methods, such as in the synthesis of key intermediates for drugs like baricitinib, which involve commercially available and environmentally friendly starting materials (Cui et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(3-aminopyrazol-1-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVWZDLZSTWHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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